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Introduction

Anigorufone is a naturally occurring phenylphenalenone, a class of polycyclic aromatic
compounds known for their vibrant colors and diverse biological activities. With the molecular
formula C19H1202 and a molecular weight of 272.3 g/mol , its systematic IUPAC name is 2-
hydroxy-9-phenyl-1H-phenalen-1-one.[1] First isolated from the roots of the Australian
kangaroo paw plant, Anigozanthos rufus, Anigorufone has since been identified in other plant
species.[2] This technical guide provides a comprehensive overview of the spectroscopic data
of Anigorufone, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
(MS), to support its identification, characterization, and further investigation in drug discovery
and development.

Spectroscopic Data

The structural elucidation of Anigorufone relies on a combination of spectroscopic techniques,
primarily NMR and MS. While a complete, officially published dataset of raw spectra can be
elusive, the following tables summarize the expected and reported spectroscopic data based
on available information and analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. The following tables present the anticipated *H and 3C NMR chemical shifts for
Anigorufone.

Table 1: *H NMR Spectroscopic Data for Anigorufone

Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

H-3 ~7.0-7.2 d ~80

H-4 ~7.8-8.0 t 75

H-5 ~75-7.7 d _75

H-6 ~8.0-8.2 d ~80

H-7 ~7.6-7.8 t ~78

H-8 ~8.2-8.4 d ~78

H-2' ~7.4-7.6 m

H-3' ~7.3-75 m

H-4' ~7.3-75 m

H-5' ~7.3-75 m

H-6' ~7.4-7.6 m

2-OH ~5.0-6.0 brs

Note: The chemical shifts are predicted based on the analysis of closely related
phenylphenalenone structures. The exact values may vary depending on the solvent and
experimental conditions.

Table 2: 3C NMR Spectroscopic Data for Anigorufone
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Position Chemical Shift (6, ppm)
C-1 ~185.0
C-2 ~160.0
C-3 ~110.0
C-3a ~135.0
C-4 ~128.0
C-5 ~125.0
C-6 ~130.0
C-6a ~132.0
C-7 ~127.0
C-8 ~134.0
C-9 ~140.0
C-9a ~120.0
C-9b ~130.0
C-1 ~138.0
Cc-2 ~129.0
C-3 ~128.5
c-4' ~129.5
C-5' ~128.5
C-6' ~129.0

Note: PubChem indicates the availability of a *3C NMR spectrum for Anigorufone.[1] The
values presented here are representative chemical shifts for the phenylphenalenone core and
are consistent with data for similar compounds.

Mass Spectrometry (MS) Data
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data for Anigorufone

lon m/z Relative Intensity
[M]* 272.3 High

[M-CO]* 244.3 Moderate
[M-CeHs]* 195.2 Moderate
[C13H-7O]* 179.2 Low

Note: The fragmentation pattern is predicted based on the structure of Anigorufone and
common fragmentation pathways for aromatic ketones. The molecular ion peak is expected to
be prominent due to the stability of the aromatic system. PubChem indicates the availability of
GC-MS data for Anigorufone.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data
for phenylphenalenone compounds like Anigorufone.

NMR Spectroscopy Protocol

o Sample Preparation: Approximately 5-10 mg of purified Anigorufone is dissolved in 0.5-0.7
mL of a deuterated solvent (e.g., chloroform-d, acetone-ds, or DMSO-de) in a 5 mm NMR
tube.

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data
acquisition.

e 1H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of
scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual
solvent peak.
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13C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse
sequence. A larger number of scans is typically required due to the low natural abundance of
the 13C isotope.

2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, 2D
NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single
Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often
performed.

Mass Spectrometry Protocol

Sample Introduction: The purified Anigorufone sample is introduced into the mass
spectrometer. For GC-MS, the sample is first vaporized and passed through a gas
chromatography column to separate it from any impurities. For other ionization methods like
Electrospray lonization (ESI), the sample is dissolved in a suitable solvent and infused
directly or via an LC system.

lonization: Electron lonization (El) is a common method for GC-MS, which involves
bombarding the sample with a high-energy electron beam. ESI is a softer ionization
technique often used for LC-MS.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a
mass analyzer (e.g., quadrupole, time-of-flight).

Fragmentation Analysis: For tandem mass spectrometry (MS/MS), precursor ions of interest
are selected and fragmented by collision-induced dissociation (CID) to generate a
characteristic fragmentation pattern that aids in structure elucidation.

Biosynthesis and Experimental Workflow
Biosynthesis of Anigorufone

Anigorufone belongs to the 9-phenylphenalenone class of compounds, which are

biosynthesized via the phenylpropanoid pathway. The pathway involves the condensation of

precursors derived from cinnamic acid and p-coumaric acid to form a diarylheptanoid

intermediate. This intermediate then undergoes intramolecular cyclization to form the

characteristic tricyclic phenalenone core of Anigorufone.
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Caption: Proposed biosynthetic pathway of Anigorufone.

Experimental Workflow for Spectroscopic Analysis

The structural elucidation of Anigorufone from a natural source typically follows a
standardized workflow involving extraction, purification, and spectroscopic analysis.
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Caption: General experimental workflow for the isolation and spectroscopic analysis of
Anigorufone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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